

An In-depth Technical Guide to Butyl 4-[(chloroacetyl)amino]benzoate

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Compound of Interest

Compound Name:	Butyl 4-[(chloroacetyl)amino]benzoate
Cat. No.:	B1330269

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl 4-[(chloroacetyl)amino]benzoate**, a compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthetic route, and potential applications, particularly in the context of cancer research.

Core Compound Properties

Butyl 4-[(chloroacetyl)amino]benzoate is a derivative of Butyl 4-aminobenzoate, featuring a chloroacetyl group. This modification introduces a reactive electrophilic site, making it a candidate for covalent modification of biological targets.

Property	Value	Source
Molecular Weight	269.72 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₆ ClNO ₃	[1] [2]
Chemical Name	Butyl 4-[(chloroacetyl)amino]benzoate	[1] [2]
CAS Number	106214-24-8	

Synthesis Methodology

The synthesis of **Butyl 4-[(chloroacetyl)amino]benzoate** can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the esterification of 4-aminobenzoic acid with butanol to yield Butyl 4-aminobenzoate. The subsequent step is the chloroacetylation of the resulting amine.

Experimental Protocol: Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate

Step 1: Synthesis of Butyl 4-aminobenzoate

This procedure is adapted from standard esterification methods.

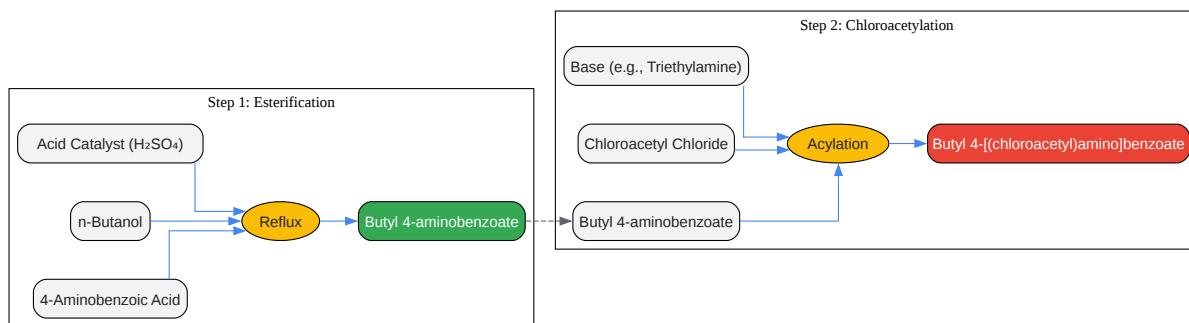
- Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid and an excess of n-butanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Butyl 4-aminobenzoate.

Step 2: Chloroacetylation of Butyl 4-aminobenzoate

This is a standard acylation reaction.

- Dissolution: Dissolve Butyl 4-aminobenzoate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and under an inert atmosphere.

- **Base:** Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
- **Acylation:** Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
- **Reaction:** Allow the reaction to stir at room temperature until completion, as monitored by TLC.
- **Quenching:** Quench the reaction by adding water.
- **Extraction:** Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude **Butyl 4-[(chloroacetyl)amino]benzoate** can be purified by column chromatography on silica gel.

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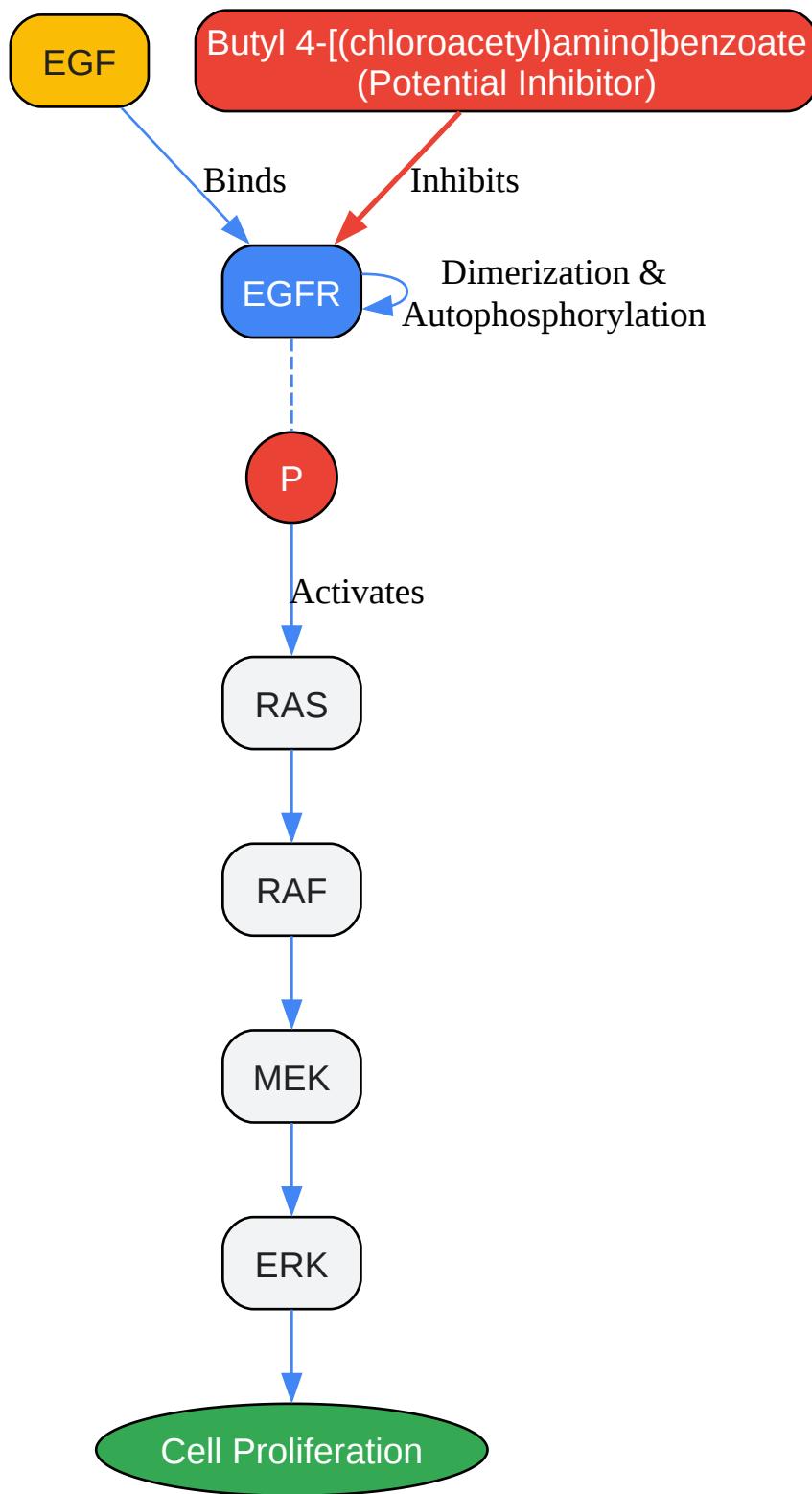
Caption: Synthetic workflow for **Butyl 4-[(chloroacetyl)amino]benzoate**.

Potential Applications in Drug Development

Derivatives of 4-aminobenzoic acid are recognized as important scaffolds in medicinal chemistry.^[3] While specific studies on **Butyl 4-[(chloroacetyl)amino]benzoate** are limited, related compounds, such as other 4-amino benzoate esters, have been investigated as potential therapeutic agents.

As a Potential EGFR Inhibitor

Recent research has focused on synthesizing new derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^[4] EGFR is a key player in cell signaling pathways that regulate cell proliferation, and its overactivity is implicated in various cancers.^[4] The chloroacetyl group on **Butyl 4-[(chloroacetyl)amino]benzoate** could potentially act as a warhead for covalent inhibition of a cysteine residue in the active site of EGFR, a mechanism employed by some approved EGFR inhibitors.

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